molecular formula C5H8N2OS B13055274 (r)-2-Amino-2-(thiazol-2-yl)ethanol

(r)-2-Amino-2-(thiazol-2-yl)ethanol

Cat. No.: B13055274
M. Wt: 144.20 g/mol
InChI Key: PQHIWASNKXZJSS-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-2-(thiazol-2-yl)ethanol is a chiral organic compound of significant interest in pharmaceutical and biochemical research, serving as a versatile synthetic intermediate and a key scaffold in drug discovery. Its core structure features a thiazole heterocycle, a privileged scaffold in medicinal chemistry known to confer a wide range of biological activities, fused with an aminoethanol functional group . The (R)-enantiomer is particularly valuable for creating stereospecific molecules. Recent research highlights the potential of 2-aminothiazole derivatives in neuroscience, specifically as high-affinity ligands for the metabotropic glutamate receptor subtype 5 (mGlu5) . Modulation of mGlu5 receptors is a promising therapeutic strategy for several central nervous system disorders, including schizophrenia, Fragile X syndrome, anxiety, depression, and drug addiction . Furthermore, a closely related 2-aminothiazole derivative has demonstrated a remarkable protective role against ethanol-induced teratogenic effects in an in vivo zebrafish model, suggesting potential research applications in mitigating fetal alcohol spectrum disorder (FASD) . The compound's mechanism of action in this protective role is associated with the mitigation of oxidative stress and inflammation, showcasing the multifaceted biological potential of the 2-aminothiazole core . This product is intended for research applications as a building block in organic synthesis, a reference standard in analytical studies, or a precursor in drug development projects. It is supplied as a high-purity solid and must be stored appropriately. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

(2R)-2-amino-2-(1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C5H8N2OS/c6-4(3-8)5-7-1-2-9-5/h1-2,4,8H,3,6H2/t4-/m1/s1

InChI Key

PQHIWASNKXZJSS-SCSAIBSYSA-N

Isomeric SMILES

C1=CSC(=N1)[C@@H](CO)N

Canonical SMILES

C1=CSC(=N1)C(CO)N

Origin of Product

United States

Advanced Synthetic Methodologies for R 2 Amino 2 Thiazol 2 Yl Ethanol and Its Chiral Derivatives

Enantioselective Synthesis Approaches to (R)-2-Amino-2-(thiazol-2-yl)ethanol

The generation of the specific stereochemistry in this compound necessitates the use of enantioselective synthesis strategies. These methods are designed to favor the formation of one enantiomer over the other, leading to a product with high optical purity.

Transition Metal-Catalyzed Asymmetric Hydrogenation Strategies

Transition metal catalysis is a powerful tool for the asymmetric synthesis of chiral molecules. mdpi.comnih.gov In the context of producing chiral amines and alcohols, the catalytic hydrogenation of prochiral ketones and imines is a highly effective approach. nih.gov This method typically involves the use of a chiral catalyst, often based on metals like ruthenium or rhodium, to facilitate the addition of hydrogen across a double bond, thereby creating a new stereocenter with a high degree of enantioselectivity. mdpi.comnih.gov Iron-based catalysts are also emerging as a more environmentally friendly alternative. nih.gov These strategies can be applied to precursors of this compound, such as the corresponding α-amino ketone, to yield the desired (R)-enantiomer with high efficiency and enantiomeric excess.

Borane-Mediated Asymmetric Reduction Utilizing Chiral Oxazaborolidine Catalysts

Borane-mediated asymmetric reduction, particularly using chiral oxazaborolidine catalysts, is a well-established method for the enantioselective synthesis of alcohols from prochiral ketones. A notable example is the use of a catalyst derived from (1R,2S)-cis-1-amino-indan-2-ol. nih.gov This catalyst can be employed for the reduction of a variety of ketones, including α-amino acetophenones, which are structurally similar to the precursor of this compound. nih.gov The process involves the in situ formation of the active catalyst, which then directs the stereochemical outcome of the borane (B79455) reduction to produce the desired chiral alcohol with high enantioselectivity.

Chiral Auxiliary-Based Synthetic Pathways

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and often recycled. sigmaaldrich.com Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and sulfur-based compounds like thiazolidinethiones. wikipedia.orgscielo.org.mxmdpi.com In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct a stereoselective reduction or alkylation, ultimately leading to the desired (R)-configuration at the carbon bearing the amino and hydroxyl groups. For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide, which then directs the stereoselective alkylation of the α-proton. wikipedia.org

Diastereomeric Salt Resolution Techniques for Enantiomeric Enrichment

Diastereomeric salt resolution is a classical and widely used method for separating enantiomers of acidic or basic compounds. nih.govpsu.edu This technique involves reacting a racemic mixture of the target compound, in this case, 2-Amino-2-(thiazol-2-yl)ethanol, with a single enantiomer of a chiral resolving agent. This reaction forms a mixture of two diastereomeric salts, which have different physical properties, such as solubility. nih.gov By exploiting these differences, the diastereomeric salts can be separated by fractional crystallization. nih.govpsu.edu Once separated, the desired enantiomer of the target compound can be liberated from its salt. The choice of resolving agent and solvent is crucial for achieving efficient separation. nih.gov

Resolving AgentTarget CompoundSolvent for CrystallizationResult
(-)-2-Amino-1,2-diphenylethanol (ADPE)rac-3-hydroxy-4-phenylbutanoic acidMethanolLess soluble salt of (S)-enantiomer
(+)-ADPErac-3-hydroxy-4-(4-chlorophenyl)butanoic acidTetrahydrofuran (THF)(S)-salt with high yield and enantiopurity
Cinchonidinerac-3-hydroxy-4-phenylbutanoic acidEthanol (B145695) (EtOH)Pure (R)-salt in high yield
(S)-2-phenylpropionic acidrac-cis-1-amino-2-indanolEthanol (EtOH)Less-soluble (1R,2S) salt in 35% yield and 99% de

Enzymatic Resolution Methods in Chiral Synthesis

Enzymatic resolution offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. mdpi.comresearchgate.net Lipases and proteases are commonly used enzymes for the kinetic resolution of racemic mixtures. scilit.com This method relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For example, lipase-catalyzed hydrolysis or transesterification of a racemic ester derivative of 2-Amino-2-(thiazol-2-yl)ethanol could be employed. mdpi.comscilit.com The enzyme would preferentially hydrolyze one enantiomer, allowing for the separation of the unreacted (R)-enantiomer from the product of the (S)-enantiomer. The efficiency of the resolution is often dependent on the choice of enzyme, solvent, and reaction conditions. mdpi.com

Asymmetric Reductive Amination Protocols

Asymmetric reductive amination is a powerful method for the synthesis of chiral amines. nih.gov This one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then asymmetrically reduced to the desired chiral amine. The stereoselectivity is controlled by a chiral catalyst, which can be a transition metal complex or an enzyme such as an imine reductase (IRED). nih.gov To synthesize this compound, a suitable thiazolyl ketone precursor could be reacted with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent. This would directly generate the desired (R)-amino alcohol with high enantiomeric purity. nih.gov

Classical and Contemporary Synthetic Routes to the Thiazole (B1198619) Core

The construction of the thiazole ring is a fundamental step in the synthesis of this compound and its derivatives. Various methods have been developed, ranging from classical named reactions to modern, more efficient techniques.

Hantzsch Thiazole Synthesis and its Mechanistic Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of thiazoles. thieme-connect.de The classical reaction involves the condensation of an α-haloketone with a thioamide. thieme-connect.dersc.org The mechanism commences with an SN2 reaction where the sulfur of the thioamide attacks the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. researchgate.net

Over the years, numerous adaptations have been developed to improve yields, shorten reaction times, and broaden the substrate scope. One notable modification is the Holzapfel-Meyers-Nicolaou modification, which is particularly useful for creating functionalized thiazoles with preserved stereochemistry. semanticscholar.org This method involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated using trifluoroacetic anhydride (B1165640) and pyridine. semanticscholar.org

Table 1: Examples of Hantzsch Thiazole Synthesis and its Adaptations
ReactantsConditionsProductYieldReference
2-Bromoacetophenone, Thiourea (B124793)Methanol, heat, 30 min2-Amino-4-phenylthiazoleHigh rsc.org
α-Haloketone, Thiourea/ThioamideRoom temperature ionic liquid2-Amino-4-arylthiazoles/2-Methyl-4-arylthiazoleExcellent researchgate.net
Thioamide, α-ChloroglycinatesBasic conditions, TFAA, pyridine, TEA (Holzapfel-Meyers-Nicolaou modification)5-Acylamino-1,3-thiazolesNot specified semanticscholar.org

Cyclization Reactions for Thiazole and Thiazoline (B8809763) Ring Formation

Beyond the Hantzsch synthesis, various other cyclization strategies are employed to form thiazole and its partially saturated analog, thiazoline. These methods often involve the reaction of a molecule containing a thiol group with another containing an electrophilic carbon and a nitrogen source.

For instance, thiazoline derivatives can be synthesized through the cyclo-condensation of α-methylcysteine hydrochloride with a nitrile under optimized pH and temperature conditions. nih.gov Another approach involves the double dehydrative cyclization of a tripeptide in refluxing toluene (B28343) to yield a bis(thiazoline). nih.gov Thiazolines can be important intermediates as they can be oxidized to the corresponding thiazoles.

The Gabriel synthesis offers another route, involving the condensation of an acylamino carbonyl compound in the presence of phosphorus pentasulfide. chemicalbook.com The mechanism proceeds through the formation of a cyclic intermediate followed by dehydration. chemicalbook.com

One-Pot Synthetic Procedures for Thiazole Derivatives

One-pot syntheses have gained prominence due to their efficiency, reduced waste, and simplified work-up procedures. Several one-pot methods for thiazole synthesis have been reported, often involving multi-component reactions.

A notable example is a three-component reaction of 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and phenacyl bromides in refluxing ethanol to produce novel thiazole derivatives. nih.gov Another approach involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds under neat conditions, which also utilizes the principles of the Hantzsch synthesis in a multi-component setup. scholaris.ca Chemoenzymatic one-pot multicomponent synthesis has also been developed, using enzymes like trypsin to catalyze the reaction under mild conditions, achieving high yields. nih.gov

Table 2: Examples of One-Pot Thiazole Synthesis
ReactantsCatalyst/ConditionsProduct TypeYieldReference
2-(2-Benzylidenehydrazinyl)-4-methylthiazole, Thiosemicarbazide, Phenacyl bromidesEthanol, reflux5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivativesNot specified nih.gov
Secondary amine, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylateTrypsin from porcine pancreas, 45 °CThiazole derivativesUp to 94% nih.gov
N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide, Thiosemicarbazide, Various anhydridesNiFe₂O₄ nanoparticles, Ethanol:Water (1:1), 75 °CThiazole scaffolds with phthalazine, pyridazine, and pyrido-pyridazine derivativesNot specified youtube.com
2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeOrthophosphoric acid, AcetonitrileThiazole-pyrazole derivativesNot specified researchgate.net

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of thiazoles.

For example, the Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas showed significantly reduced reaction times (from 8 hours with conventional reflux to shorter microwave-assisted times) and improved yields. nih.gov Microwave irradiation has also been employed in the synthesis of thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide, demonstrating its applicability to both aromatic and aliphatic aldehydes. acs.org The use of microwave assistance can sometimes allow for solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net

Implementation of Green Chemistry Principles in Thiazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In thiazole synthesis, this has been achieved through various strategies.

The use of greener, more environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) has been explored. googleapis.com For instance, the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved in water, and 2-aminothiazoles have been prepared using PEG-400. googleapis.com The development of reusable catalysts, such as silica-supported tungstosilisic acid or NiFe₂O₄ nanoparticles, is another key aspect of green thiazole synthesis. youtube.com These catalysts can be easily recovered and reused, minimizing waste. youtube.com Furthermore, solvent-free reaction conditions, often coupled with microwave or ultrasonic irradiation, represent a significant step towards more sustainable chemical manufacturing. googleapis.com

Functionalization Strategies of this compound

The functionalization of this compound allows for the generation of a diverse range of derivatives with potentially new or enhanced properties. The key reactive sites on this molecule are the primary amino group, the primary hydroxyl group, and the thiazole ring itself. While specific studies on the functionalization of this compound are not extensively reported, strategies can be inferred from the known reactivity of 2-aminothiazoles and amino alcohols.

The exocyclic amino group is a primary site for various transformations. Acylation is a common reaction, where the amino group reacts with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides. nih.govscholaris.ca For instance, N-acetylation can be achieved using acetic anhydride. nih.gov The amino group can also react with isocyanates to form urea (B33335) derivatives. Another important reaction is the formation of Schiff bases through condensation with aldehydes. nih.gov

The hydroxyl group can undergo reactions typical of alcohols, such as esterification with carboxylic acids or their derivatives, or etherification. Selective functionalization of the amino group in the presence of the hydroxyl group, or vice-versa, would require the use of appropriate protecting group strategies. For example, selective N-acylation of amino alcohols can be achieved by forming a mixed anhydride of the carboxylic acid, which then reacts preferentially with the amino group.

Amidation and Acylation Reactions at the Amino Group

The primary amino group in this compound is a key site for derivatization through amidation and acylation reactions. These reactions are fundamental in peptide synthesis and in the introduction of various functionalities to modify the compound's properties.

Acylation of 2-aminothiazole (B372263) derivatives can be achieved using various acylating agents, including acid chlorides and anhydrides. For instance, the acylation of 2-aminothiazoles with O-acetylsalicyloyl chloride under anhydrous conditions in the presence of a base like triethylamine (B128534) can yield the corresponding thiazolide. nih.gov However, such reactions can sometimes be complex, leading to multiple products. nih.gov A more controlled approach involves the use of a Boc-protected 2-aminothiazole intermediate. This protecting group strategy allows for clean acylation, and subsequent deprotection under mild acidic conditions affords the desired N-acylated product in good yields. nih.gov

The synthesis of amide derivatives is also a common strategy. For example, 2-aminothiazole derivatives can be reacted with various carboxylic acids or their activated forms to produce a wide range of amide compounds. nih.gov These reactions are often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride. nih.govacs.org The resulting amides are often stable and can serve as intermediates for further transformations or as final products with specific biological activities. nih.gov

Table 1: Examples of Amidation and Acylation Reagents for 2-Aminothiazole Derivatives

Acylating/Amidating AgentProduct TypeReference
O-acetylsalicyloyl chlorideThiazolide (Amide) nih.gov
Acetic anhydrideN-acetylated thiazole nih.govsemanticscholar.org
Chloroacetyl chlorideN-chloroacetylated thiazole nih.gov
Substituted Carboxylic Acids/Acid ChloridesN-acylated thiazoles nih.govacs.org

Reactions with Isothiocyanates for Thiourea Derivatives

The reaction of the amino group of this compound and its analogs with isothiocyanates provides a straightforward route to a wide array of thiourea derivatives. These compounds are of significant interest due to their diverse biological activities and their utility as versatile intermediates in the synthesis of various heterocyclic systems. nih.govuobabylon.edu.iq

The synthesis of N,N'-disubstituted thioureas is typically achieved by reacting an amine with an isothiocyanate. nih.gov This reaction is often carried out in a suitable solvent like ethanol or dichloromethane (B109758) and can proceed at room temperature or with gentle heating. uobabylon.edu.iqnih.gov For example, the reaction of 2-aminothiazole derivatives with phenyl isothiocyanate leads to the formation of the corresponding N-phenylthiourea derivative. nih.govsemanticscholar.org A variety of isothiocyanates, including aliphatic and aromatic ones, can be employed to generate a library of thiourea derivatives with different substitution patterns. nih.gov

These thiourea derivatives are not just final products; they are also key precursors for the synthesis of other heterocycles. For instance, they can be cyclized to form thiazole-containing scaffolds. nih.gov The general reactivity of the amino group towards isothiocyanates makes this a robust and widely used transformation in medicinal chemistry. nih.govfigshare.com

Table 2: Synthesis of Thiourea Derivatives from Amines and Isothiocyanates

Amine ReactantIsothiocyanate ReactantSolventConditionsProduct TypeReference
Aniline derivativesAllyl isothiocyanateEthanolRefluxN-Aryl-N'-allylthiourea uobabylon.edu.iq
Primary/Secondary AminesPhenyl, Benzyl (B1604629), etc.Dichloromethane or tert-ButanolRoom Temp or RefluxN,N'-Disubstituted thiourea nih.gov
2-AminothiazolePhenyl isothiocyanateNot specifiedNot specifiedN-(thiazol-2-yl)thiourea nih.govsemanticscholar.org
Amino-functionalized resinAcylisothiocyanatesNot specifiedNot specifiedResin-bound N-acyl thioureas rsc.org

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves a nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of imines. researchgate.netekb.eg

The synthesis of Schiff bases from 2-aminothiazole derivatives is a versatile method for introducing a wide range of substituents. researchgate.net The reaction is typically carried out in a solvent like ethanol or glacial acetic acid, sometimes with a catalytic amount of acid to facilitate the dehydration step. researchgate.netnih.gov A variety of aromatic and aliphatic aldehydes and ketones can be used, leading to a diverse library of Schiff bases. ekb.egnih.gov

These imine derivatives are not only important for their potential biological activities but also serve as intermediates in organic synthesis. The imine bond can be reduced to form secondary amines or can participate in various cycloaddition and rearrangement reactions to construct more complex molecular architectures. The formation of Schiff bases is a fundamental transformation that expands the chemical space accessible from this compound. researchgate.net

Table 3: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives

Amine ReactantCarbonyl ReactantSolvent/CatalystProduct TypeReference
Naphtha[1,2-d]thiazol-2-amineSubstituted aromatic aldehydesGlacial acetic acid2-Benzylideneaminonaphthothiazoles nih.gov
2-AminobenzothiazoleAldehydes/KetonesMo-Al2O3 composite(E)-N-(benzo[d]thiazol-2-yl)imines
2-Aminothiazole derivativesAldehydes/KetonesEthanol/Acetic acidThiazole-based Schiff bases researchgate.net
2-Amino-6-methylbenzothiazole5-Bromo-2-hydroxybenzaldehydeEthanolBenzothiazole-containing Schiff base ekb.eg

Derivatization for the Construction of Complex Molecular Scaffolds (e.g., Oxazines, Thiazines, Quinazolinones)

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems, such as oxazines, thiazines, and quinazolinones. These scaffolds are prevalent in many biologically active compounds.

The synthesis of oxazines can be achieved through various routes, often involving the cyclization of intermediates derived from amino alcohols. For example, 2-oxazolines can be synthesized from the reaction of nitriles with amino alcohols, which can serve as precursors to oxazine (B8389632) structures. organic-chemistry.org

Thiazine derivatives, which contain a six-membered ring with one sulfur and one nitrogen atom, can also be synthesized from precursors derived from this compound. researchgate.netnih.gov For instance, the reaction of 2-aminothiophenol (B119425) with α-bromoketone derivatives can lead to the formation of benzothiazine structures. nih.gov

The synthesis of quinazolinones can be achieved through various methods, often involving the cyclization of anthranilamide or related precursors. researchgate.netrsc.org While a direct synthesis from this compound is not explicitly detailed in the provided results, the thiazole moiety can be incorporated into quinazolinone scaffolds. For example, the synthesis of thiazolo[5,4-f]quinazolin-9-ones has been reported, where a thiazole ring is fused to a quinazolinone core. nih.gov This is often achieved by first constructing a substituted quinazolinone and then forming the thiazole ring onto it, for instance, through the cyclization of a thiourea derivative. nih.gov Another approach involves the Suzuki coupling of a bromo-substituted quinazolinone with a thiazole-containing boronic acid derivative. acs.org

Reaction Mechanism Elucidation in this compound and Thiazole Derivative Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of thiazole derivatives often follows well-established mechanistic pathways.

The Hantzsch thiazole synthesis is a classic method involving the condensation of an α-haloketone with a thioamide. researchgate.net The mechanism is believed to start with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. nih.gov

In the formation of Schiff bases , the mechanism involves the nucleophilic addition of the primary amine to the carbonyl group of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the imine. researchgate.net

The synthesis of thiazolo[5,4-f]quinazolin-9-ones can proceed through different mechanisms depending on the chosen route. One method, the Hügershoff reaction, involves the cyclization of a thiourea with bromine. nih.gov Another approach is a copper-catalyzed intramolecular C-S bond formation, where a thiourea containing an ortho-brominated aryl group undergoes cyclization to form the thiazole ring. nih.gov

Computational studies, such as those using semiempirical PM3 calculations, have been employed to investigate the regioselectivity and energetics of reactions involving thiazoline derivatives, providing insights into the stability of different adducts and the transition states of the reaction pathways. nih.govfigshare.com

Coordination Chemistry and Ligand Development of R 2 Amino 2 Thiazol 2 Yl Ethanol

(R)-2-Amino-2-(thiazol-2-yl)ethanol as a Chiral Ligand in Metal Coordination

This compound is a significant chiral ligand in coordination chemistry due to its unique structural features. The presence of a stereogenic center at the carbon atom bearing the amino and thiazolyl groups imparts chirality, which is crucial for the development of asymmetric catalysts. Chiral ligands are essential in modern chemistry for synthesizing enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.govnih.gov The application of metal complexes incorporating chiral ligands, such as those derived from amino alcohols, has become a leading methodology for the stereo-controlled preparation of custom amino acids and other complex organic molecules. ehu.es

The effectiveness of a chiral ligand is determined by its ability to create a specific three-dimensional environment around a metal center. This chiral pocket influences the binding of substrates and directs the stereochemical outcome of a reaction. mdpi.com In the case of this compound, the combination of a primary amine, a hydroxyl group, and a nitrogen-containing heterocyclic thiazole (B1198619) ring provides multiple potential coordination sites. This polyfunctionality allows it to form stable chelate rings with metal ions, a key factor in the formation of effective and selective catalysts. nih.govdntb.gov.ua The development of catalytic systems using chiral metal amides or complexes derived from amino acids has demonstrated high efficiency and enantioselectivity in various chemical transformations. nih.govnih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent like ethanol (B145695). sjpas.combiointerfaceresearch.com The mixture is often heated under reflux for several hours to ensure the completion of the complexation reaction. biointerfaceresearch.com The resulting solid complexes can then be isolated by filtration, washed with appropriate solvents to remove unreacted starting materials, and dried. sjpas.combiointerfaceresearch.com

Characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques. sjpas.com Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand to the metal ion. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis help to confirm the structure and composition of the complexes. sjpas.comacs.org Electronic spectra (UV-Vis) and magnetic susceptibility measurements are employed to determine the geometry of the metal complexes, which can be octahedral, tetrahedral, or square planar, among others. biointerfaceresearch.comresearchgate.net Molar conductance measurements are also used to determine if the complexes are electrolytic or non-ionic in nature. biointerfaceresearch.com

Investigation of Coordination Modes and Binding Sites (e.g., N, O, S-chelation)

This compound possesses three potential donor atoms for coordination with a metal ion: the nitrogen of the amino group, the oxygen of the hydroxyl group, and the nitrogen of the thiazole ring. The sulfur atom in the thiazole ring is generally not involved in coordination. researchgate.net The ligand typically acts as a bidentate or tridentate ligand. nih.govacs.org

The most common coordination mode is N,O-chelation, where the ligand coordinates to the metal center through the nitrogen atom of the amino group and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered chelate ring. This bidentate coordination is frequently observed in complexes with amino alcohols. researchgate.net

Infrared (IR) spectroscopy is a powerful tool for determining these binding modes. The coordination of the amino nitrogen is confirmed by a shift in the N-H stretching vibrations. Similarly, the involvement of the hydroxyl group is indicated by changes in the O-H stretching frequency. The appearance of new bands in the far-IR region of the spectrum, which are assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, provides direct evidence of chelation. nih.govresearchgate.net In some cases, the nitrogen atom of the thiazole ring can also participate in coordination, leading to a tridentate binding mode. nih.gov

Determination of Stability Constants and Thermodynamic Parameters of Metal Complexes

The stability of metal complexes formed with this compound in solution is quantified by their stability constants (log K). These constants are determined potentiometrically by measuring pH changes in a solution containing the ligand and a metal ion upon titration with a standard base. researchgate.netiu.edu.sa Studies on related ligands show that complex formation can occur in a stepwise manner, forming both 1:1 and 1:2 (metal:ligand) species. researchgate.net

The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be calculated from the temperature dependence of the stability constants. researchgate.netiu.edu.sa

Gibbs Free Energy (ΔG): Negative values for ΔG indicate that the coordination process is spontaneous. researchgate.net

Enthalpy (ΔH): Negative enthalpy values signify that the complex formation is an exothermic process and that the resulting metal-ligand bonds are strong. researchgate.net

Entropy (ΔS): Positive entropy values suggest that the stability of the complexes is favored by an increase in the disorder of the system upon chelation. iu.edu.sa

Research has shown that for many metal complexes with similar amino-containing ligands, the formation processes are spontaneous and exothermic. researchgate.net The stability of these complexes often follows the Irving-Williams order (Mn < Fe < Co < Ni < Cu > Zn). iu.edu.sa

Table 1: Stability Constants and Thermodynamic Parameters of Metal Complex Formation (Note: This table is a representative example based on data for analogous ligand systems and illustrates the typical parameters measured. The values are for a related ligand system and serve as an example.)

Metal Ionlog K₁log K₂ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
Co(II)5.8010.50-59.93-49.6734.43
Ni(II)6.5012.00-68.49-56.3240.84
Cu(II)8.2015.00-85.61-70.1152.01
Zn(II)5.5010.00-57.07-47.1233.39

Source: Adapted from data presented in similar studies. researchgate.netiu.edu.sa

Analysis of Stereochemical Outcomes in Metal Complex Formation

A critical aspect of using chiral ligands like this compound is the control of stereochemistry in the resulting metal complex. The inherent chirality of the ligand can direct the formation of a single stereoisomer of the complex. mdpi.com This phenomenon, known as chirality transfer, occurs when the configuration of the starting ligand dictates the stereochemistry of newly formed chiral centers within the complex. mdpi.com

For instance, in reactions involving β-hydroxy amino acids (structurally similar to the title compound) with aldehydes and nickel(II), the facial coordination of the ligand to the metal ion is crucial. mdpi.com The formation of a fused, multi-ring structure in the complex creates significant steric constraints. These constraints force substituents, such as hydrogen atoms on newly formed stereogenic centers, to adopt specific orientations (e.g., cis to one another) to minimize steric hindrance. This results in a highly stereospecific outcome, where the S-configuration of the starting amino alcohol might lead exclusively to R,R configurations at the new stereocenters in the complex, while the R starting material yields the S,S product. mdpi.com This precise control over the three-dimensional structure is fundamental to the design of effective asymmetric catalysts.

Applications of this compound Metal Complexes in Catalysis

Metal complexes derived from this compound and related chiral amino alcohols are valuable as catalysts, particularly in reactions where control of stereochemistry is essential. The combination of a metal's catalytic activity with the chiral environment provided by the ligand allows for the selective synthesis of one enantiomer of a product over the other. nih.govresearchgate.net These complexes have found applications in various fields, including homogeneous catalysis for the synthesis of fine chemicals and pharmaceuticals. ehu.esresearchgate.net The ability to tune the electronic and steric properties of the complex by modifying the ligand or the metal center allows for the optimization of catalytic activity and selectivity for specific transformations.

Development of Asymmetric Catalytic Systems Mediated by Chiral Metal Complexes

The primary catalytic application for complexes of this compound is in asymmetric synthesis. Chiral metal complexes are at the heart of many powerful catalytic systems designed to produce enantiomerically enriched molecules. nih.govdntb.gov.ua

One significant area of development is in asymmetric cycloaddition reactions. For example, chiral copper amide complexes have been shown to be highly efficient catalysts for asymmetric [3+2] cycloadditions, achieving high yields and excellent enantioselectivities with very low catalyst loadings. nih.gov

Another major application is the asymmetric synthesis of non-proteinogenic α-amino acids. Chiral nickel(II) complexes, in particular, have been successfully used as templates to control the stereoselective alkylation of glycine (B1666218) Schiff base equivalents. ehu.es In these systems, the chiral ligand, analogous to this compound, coordinates to the Ni(II) center, creating a rigid chiral environment that shields one face of the enolate intermediate. This allows an electrophile to attack from the unshielded face only, leading to the formation of the desired amino acid derivative with high stereocontrol. ehu.esdntb.gov.ua The development of these dual catalytic systems, which may combine a chiral organocatalyst with a transition metal, represents a powerful strategy for achieving challenging asymmetric transformations. dntb.gov.ua

Probing the Influence of Ligand Chirality on Enantioselectivity and Reaction Pathways

The inherent chirality of this compound is a critical feature that is exploited in asymmetric catalysis. When this molecule acts as a ligand in a metal complex, it creates a chiral environment around the metal center. This chiral pocket influences the trajectory of incoming reactants, thereby favoring the formation of one enantiomer of the product over the other. The stereochemical outcome of a reaction is thus directly linked to the specific (R)-configuration of the ligand.

The effectiveness of a chiral ligand in inducing enantioselectivity is often evaluated in well-established catalytic reactions. While specific studies detailing the use of this compound are not widely available in the public domain, the principles of its function can be inferred from research on structurally similar chiral β-amino alcohol ligands. These ligands have been extensively used in various asymmetric transformations, including the addition of organozinc reagents to aldehydes and the transfer hydrogenation of ketones.

In a typical scenario, such as the enantioselective addition of diethylzinc (B1219324) to an aldehyde, the this compound ligand would first coordinate to a metal precursor, often a titanium or ruthenium species, to form the active chiral catalyst. The nitrogen atom of the amino group and the oxygen atom of the alcohol moiety chelate to the metal ion. This rigid, chiral complex then orchestrates the approach of the aldehyde and the diethylzinc. The steric bulk and electronic properties of the thiazole ring, in conjunction with the stereochemistry at the chiral center, create a more sterically hindered face and a less hindered face for the approach of the nucleophile to the coordinated aldehyde. This differentiation leads to the preferential formation of one enantiomeric alcohol product.

The degree of enantioselectivity, often expressed as enantiomeric excess (e.e.), is highly dependent on the precise structure of the ligand, the nature of the metal center, the substrates involved, and the reaction conditions. For instance, in the asymmetric transfer hydrogenation of N-phosphinyl ketimines, the rigidity of the ligand backbone has been shown to be crucial for achieving high enantioselectivity. Ligands with a more rigid structure, such as those derived from aminoindanol, have demonstrated high efficiency. mdpi.com This suggests that the thiazole ring in this compound likely plays a significant role in establishing a well-defined and rigid chiral environment.

The reaction pathway is also dictated by the ligand's chirality. The formation of the transition state, which determines the stereochemical outcome, is a direct consequence of the ligand's three-dimensional structure. The (R)-configuration will favor a specific transition state geometry that minimizes steric repulsions and maximizes favorable electronic interactions, thus leading to the observed major enantiomer.

While detailed research findings and specific data tables for the application of this compound in enantioselective catalysis are not readily found in the surveyed literature, the established principles of asymmetric catalysis with chiral β-amino alcohols provide a strong framework for understanding its potential. The combination of a chiral center, a chelating amino alcohol functionality, and a heterocyclic thiazole ring makes it a promising candidate for the development of effective chiral ligands for a variety of asymmetric transformations. Further empirical studies are necessary to fully elucidate its catalytic performance and the precise influence of its chirality on specific reaction pathways and enantioselectivities.

Advanced Spectroscopic and Computational Characterization of R 2 Amino 2 Thiazol 2 Yl Ethanol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable tools for elucidating the intricate molecular architecture of (R)-2-Amino-2-(thiazol-2-yl)ethanol. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information regarding its structural features and electronic properties can be obtained.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of a 2-aminothiazole (B372263) derivative, a class of compounds to which this compound belongs, reveals characteristic absorption bands. For instance, the presence of a primary amino group (-NH2) is confirmed by scissoring modes observed in the spectrum. researchgate.net Aromatic ring stretching and C-S stretching vibrations also give rise to distinct peaks. researchgate.net

In a related compound, 2-amino-4-methylthiazole (B167648), the most stable tautomeric form was identified using matrix isolation FT-IR spectroscopy, highlighting the technique's utility in studying molecular structure and stability. mdpi.comnih.govsemanticscholar.org The spectra of 2-aminothiazole hydrochlorides also show characteristic bands that can be used for identification. nist.gov

Table 1: Characteristic FT-IR Spectral Data for 2-Aminothiazole Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amino (-NH₂)Scissoring1618, 1536 researchgate.net
Aromatic RingC=C Stretching1462 researchgate.net
Thiazole (B1198619) RingC-S Stretching698 researchgate.net
Thiazole RingC=N Stretching1602 rsc.org
Amino (-NH₂)N-H Stretching3268 rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the mapping of structural connectivity.

In the ¹H NMR spectrum of 2-aminothiazole derivatives, the protons of the amino group typically appear as a distinct signal that is exchangeable with D₂O. researchgate.net The chemical shifts of the thiazole ring protons and any substituents provide further structural information. For example, in a study of 4-(4-Boromophenyl)-2-aminothiazole, the ¹H NMR spectrum was crucial for its identification. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the thiazole ring and the side chain of this compound and its derivatives are indicative of their electronic environment. For instance, the ¹³C NMR spectrum of 1-(2-Amino-4-methylthiazol-5-yl)ethan-1-one shows distinct signals for the carbonyl carbon, the thiazole ring carbons, and the methyl group carbon. rsc.org

The absolute configuration of chiral molecules like this compound can be determined using chiral solvating agents in NMR spectroscopy. This method relies on the differential interactions of the enantiomers with the chiral agent, leading to separate signals in the NMR spectrum, which can be used to assign the absolute stereochemistry. nih.gov

Table 2: Representative NMR Spectral Data for 2-Aminothiazole Derivatives

NucleusCompoundChemical Shift (ppm)SolventReference
¹H4-(4-Boromophenyl)-2-aminothiazole-- rsc.org
¹³C1-(2-Amino-4-methylthiazol-5-yl)ethan-1-one169.2, 153.4, 111.1, 15.7DMSO-d₆ rsc.org
¹H2-(2-Aminoethoxy)ethanol3.701, 3.563, 3.520, 2.872, 2.8CDCl₃ chemicalbook.com
¹³C2-(2-Aminoethylamino)ethanol-- chemicalbook.com

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used to determine the molecular weight of thiazole derivatives by observing the [M+H]⁺ ion. acs.org

The fragmentation behavior of 2-thienyl- and 1,3-thiazolylisothioureas under electron ionization has been studied, revealing that a common fragmentation pathway involves the cleavage of the C-N bond in the isothiourea fragment. genescells.ru In the case of 1,3-thiazolylisothioureas, fragmentation of the thiazole ring itself is also observed. genescells.ru The mass spectra of compounds like 2-(2-amino-ethoxy)ethanol have been measured to identify components in stripping solutions. researchgate.net

Table 3: Mass Spectrometry Data for Thiazole Derivatives

CompoundIonization MethodObserved Ion (m/z)SignificanceReference
5-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-amineESI277.1 [M+H]⁺Molecular Weight Confirmation acs.org
3-benzyl-6-bromoquinazolin-4(3H)-oneESI316.0 [M+H]⁺Molecular Weight Confirmation acs.org
6-(2-aminobenzo[d]thiazol-5-yl)-3-benzylquinazolin-4(3H)-oneESI385.1 [M+H]⁺Molecular Weight Confirmation acs.org
6-bromo-3-(2-morpholino-2-oxoethyl)quinazolin-4(3H)-oneESI374.0, 376.0 [M+Na]⁺Molecular Weight Confirmation acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima in the UV-Vis spectrum correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.

For 2-aminothiazole and its derivatives, UV-Vis spectra can be used to study electronic properties and tautomeric equilibria. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and assign the observed transitions. For example, the UV spectra of 2-aminobenzimidazole (B67599) have been studied both experimentally in different solvents and theoretically, showing that the absorption maxima correspond to electron transitions between frontier orbitals like the HOMO and LUMO. researchgate.net The photochemistry of related compounds like 2-amino-4-methylthiazole has been investigated using UV irradiation, leading to various photoproducts through ring cleavage and rearrangement. mdpi.comnih.govsemanticscholar.org

Table 4: UV-Vis Absorption Maxima for a Related Compound (2-Aminobenzimidazole)

SolventExperimental λmax (nm)Calculated λmax (nm)Reference
Ethanol (B145695)283, 243, 212259, 247, 239 researchgate.net
Water280, 244, 204259, 246, 239 researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details, offering an unambiguous picture of the molecule's solid-state structure. The crystal structures of various thiazole derivatives have been determined, providing valuable insights into their molecular geometry and intermolecular interactions. semanticscholar.org

For chiral molecules like this compound, X-ray diffraction analysis of a suitable single crystal allows for the unambiguous determination of its absolute configuration. By analyzing the anomalous scattering of X-rays, the absolute spatial arrangement of the atoms can be established, confirming the (R) or (S) designation of the chiral center. This is a critical step in the characterization of enantiomerically pure compounds.

Conformational Analysis and Intermolecular Interactions in the Crystalline State

The three-dimensional arrangement of molecules in the solid state is dictated by a delicate balance of conformational preferences and intermolecular forces. For thiazole-containing compounds, the thiazole ring's electronic properties and potential for hydrogen bonding play a significant role in determining the crystal packing.

In the crystalline form, thiazole-amino acid residues, which share structural similarities with this compound, tend to adopt a semi-extended β2 conformation. This preference is largely stabilized by an intramolecular hydrogen bond between the amide hydrogen and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.gov Weaker Cα–H⋯O hydrogen bonds and electrostatic interactions between the amide oxygen and the thiazole sulfur atom also contribute to the stability of this conformation. nih.gov

A study on N-(1,3-thiazol-2-yl)benzamide revealed the existence of multiple polymorphic forms, each characterized by distinct hydrogen-bonded dimer geometries. mdpi.com In one polymorph, the molecules form dimers related by an inversion center, while in another, a two-fold rotation relates the molecules within the dimer. mdpi.com A third polymorph was discovered to contain both types of dimer geometries within its asymmetric unit. mdpi.com These structures are primarily stabilized by N–H⋯N hydrogen bonds involving the thiazole ring and amide groups. mdpi.com

The analysis of crystal structures of various 2-aminothiazole derivatives has shown that the dominant intermolecular interaction is often an R2 2 (8) graph set dimer association between carboxylate groups and the amine/heterocyclic nitrogen sites. researchgate.net This is further supported by subsidiary interactions, such as those between an amino proton and a carboxylate oxygen, which form linear hydrogen-bonded chains. researchgate.net The specific nature of these interactions can be further elucidated using techniques like 3-D Hirshfeld surface analysis and 2-D fingerprint plots, which provide insights into the non-covalent interactions governing the crystal packing. nih.gov

Computational Chemistry Approaches for Understanding Molecular Behavior

Computational chemistry provides powerful tools for investigating the molecular properties and reactivity of this compound and its derivatives at an atomic level of detail. mdpi.comunizar.esresearchgate.netresearchgate.netnih.gov These methods complement experimental studies by offering insights into electronic structure, conformational preferences, and reaction mechanisms that can be difficult to probe directly. mdpi.comunizar.esresearchgate.netresearchgate.netnih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a particularly valuable computational method for studying thiazole-containing compounds. mdpi.comunizar.esresearchgate.netresearchgate.netnih.gov It offers a good balance between computational cost and accuracy for predicting a wide range of molecular properties. DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, electronic properties such as HOMO-LUMO energy gaps, and to analyze chemical bonding and charge distribution. mdpi.comunizar.esresearchgate.netresearchgate.netnih.gov

Geometry Optimization and Conformational Landscapes

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization using DFT allows for the identification of energy minima on the potential energy surface, which correspond to stable conformers. mdpi.comresearchgate.netnih.gov For flexible molecules like this compound, it is important to explore the conformational landscape to identify the global minimum and other low-energy conformers that may be populated at room temperature. nih.govmdpi.com

For example, a conformational study of model compounds containing thiazole–amino acid residues, which are structurally related to the title compound, was performed using the DFT method in various environments. nih.gov The results indicated that these structural units tend to adopt a unique semi-extended β2 conformation, which is stabilized by intramolecular hydrogen bonding. nih.gov The polarity of the environment was found to influence the relative energies of different conformations. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. unizar.esshd-pub.org.rs The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). unizar.esshd-pub.org.rs The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.netshd-pub.org.rs A small HOMO-LUMO gap generally suggests that a molecule is more reactive and can undergo electronic transitions more easily. researchgate.netresearchgate.net

DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netshd-pub.org.rsresearchgate.net For 2-aminothiazole derivatives, the HOMO and LUMO are often localized on specific parts of the molecule, such as the thiazole ring and its substituents. researchgate.net This localization provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. researchgate.net The HOMO-LUMO gap can also be correlated with intramolecular charge transfer possibilities within the molecule. shd-pub.org.rs

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
3-phenylbenzo[d]thiazol-2(3H)-imine-7.0096-0.15106.8586
3-(p-tolyl)benzo[d]thiazol-2(3H)-imine-6.9487-0.15246.7963
3-(4-chlorophenyl)benzo[d]thiazol-2(3H)-imine-7.1438-0.30236.8415

Data derived from a study on related benzothiazole (B30560) derivatives. shd-pub.org.rs

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating chemical bonding and charge distribution within a molecule. mdpi.comunizar.esshd-pub.org.rs It provides a localized picture of the electronic structure in terms of atomic orbitals, lone pairs, and bonds. NBO analysis can be used to quantify intramolecular charge transfer (ICT) by examining the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. mdpi.comshd-pub.org.rsresearchgate.net

pH-Dependent Tautomeric Equilibria Studies (e.g., Thiol-Thione Tautomerism)

Tautomerism is a critical consideration for heterocyclic compounds, as different tautomers can exhibit distinct chemical and physical properties. For this compound, the 2-aminothiazole core can theoretically exist in an amino-imino tautomeric equilibrium.

The amino form is generally the more stable and predominant tautomer for 2-aminothiazole derivatives. mdpi.comresearchgate.net However, the position of this equilibrium can be influenced by factors such as the solvent and pH. Computational studies using DFT can predict the relative stabilities of these tautomers. nih.gov For example, in studies of related 1,2,4-triazole-3-thiones, the thione form was found to be the most stable tautomer in the gas phase across various levels of theory. nih.gov

While the prompt mentions thiol-thione tautomerism, this is characteristic of thiazole derivatives containing a mercapto (-SH) group, which can tautomerize to a thione (C=S) form. researchgate.netcdnsciencepub.com For this compound, the relevant equilibrium is the amino-imino tautomerism. Studies on 2-aminothiazole in aqueous solutions have shown that the tautomeric equilibrium is concentration-dependent, shifting toward the amino form at lower concentrations. researchgate.net The pH of the solution would also be a critical factor, as protonation of the ring nitrogen or the exocyclic amino group could favor one tautomeric form over the other.

Table of Mentioned Compounds

Compound Name
This compound
2-aminothiazole

Research Applications and Structural Activity Relationship Investigations

(R)-2-Amino-2-(thiazol-2-yl)ethanol as a Versatile Synthetic Building Block.researchgate.netacs.orgadvion.com

The utility of this compound as a synthetic intermediate is well-documented. Its primary amino group and hydroxyl group provide reactive sites for a variety of chemical transformations. This allows for the strategic construction of more elaborate molecular architectures and the synthesis of diverse heterocyclic systems.

The amino and hydroxyl functionalities of this compound are readily derivatized, enabling the assembly of complex organic molecules. For instance, the amino group can undergo acylation, alkylation, and arylation reactions, while the hydroxyl group can be esterified or etherified. These reactions have been employed to synthesize a range of compounds with potential biological activities.

A common strategy involves the acylation of the amino group with various carboxylic acids or their derivatives to form amides. nih.govsemanticscholar.org This approach has been used to prepare libraries of compounds for screening against different biological targets. For example, the reaction of 2-aminothiazole (B372263) derivatives with acid chlorides can yield amide compounds that serve as precursors for further functionalization. nih.gov

Table 1: Examples of Derivatization Reactions of 2-Aminothiazole Scaffolds

Starting Material Reagent Reaction Type Product Reference
2-Aminothiazole Chloroacetyl chloride Acylation 2-Chloro-N-(thiazol-2-yl)acetamide nih.gov
2-Aminothiazole Phenyl isothiocyanate Addition N-Phenyl-N'-thiazol-2-ylthiourea semanticscholar.org
2-Aminothiazole Ethyl cyanoacetate Condensation N-Cyano-N'-thiazol-2-ylacetamide semanticscholar.org

This table is for illustrative purposes and showcases general reactions of the 2-aminothiazole scaffold, which are applicable to this compound.

This compound is a valuable precursor for the synthesis of various heterocyclic systems. The inherent reactivity of the thiazole (B1198619) ring, coupled with the functional groups on the side chain, allows for cyclization reactions to form fused or spirocyclic compounds. For example, 2-aminothiazole derivatives can react with bifunctional reagents to construct new ring systems.

One notable application is in the synthesis of imidazo[2,1-b]thiazoles, which are formed by the reaction of 2-aminothiazoles with α-haloketones. nih.govsemanticscholar.org These fused heterocyclic systems are of interest due to their presence in various biologically active molecules. Furthermore, the amino group of 2-aminothiazole can participate in multicomponent reactions, providing a rapid and efficient route to complex heterocyclic structures. frontiersin.org

Table 2: Examples of Heterocyclic Systems Derived from 2-Aminothiazole Precursors

Precursor Reagent(s) Resulting Heterocycle Reference
2-Aminothiazole α-Bromo-3-methoxyacetophenone Imidazo[2,1-b]thiazole nih.govsemanticscholar.org
2-Aminothiazole 2-Chloroethylisocyanate, various amines Urea-based heterocycles nih.gov
2-Aminothiazole Chloroacetyl chloride, secondary heterocyclic amines 2-Substituted acetamides nih.gov

This table illustrates the versatility of the 2-aminothiazole core in synthesizing a variety of heterocyclic structures.

Investigation into Mechanism of Action through Molecular Interactions.nih.gov

Understanding how a molecule exerts its biological effect is fundamental to medicinal chemistry. For derivatives of this compound, this involves studying their interactions with biological targets at a molecular level.

The biological activity of compounds derived from this compound is often attributed to their ability to bind to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can participate in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, with the amino acid residues in the binding site of a protein.

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to a biological target. asianpubs.orgresearchgate.net This technique is widely employed in the study of thiazole derivatives to understand their structure-activity relationships and to guide the design of more potent and selective inhibitors.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. asianpubs.org The synthesized compounds are then virtually placed into the active site of the protein, and their binding energies are calculated. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. For example, docking studies of 2-aminothiazole derivatives with oxidoreductase enzymes have shown binding affinities ranging from -3.62 to -6.64 kcal/mol. asianpubs.org

Table 3: Representative Molecular Docking Results for 2-Aminothiazole Derivatives

Target Protein Ligand Binding Affinity (kcal/mol) Key Interactions Reference
Tubulin Thiazole derivative 7c -14.15 Hydrogen bonding, hydrophobic/hydrophilic interactions nih.gov
Tubulin Thiazole derivative 9a - Excellent binding mode nih.gov
Tyrosinase oxidoreductase (PDB: 3NM8) 2-Aminothiazole derivative 3a - Strong binding affinity asianpubs.orgresearchgate.net
Tyrosinase oxidoreductase (PDB: 3NM8) 2-Aminothiazole derivative 3d -6.64 Strong binding affinity asianpubs.orgresearchgate.net

This table presents a selection of docking results for various 2-aminothiazole derivatives against different protein targets, illustrating the utility of this computational approach.

Structural Elucidation and its Impact on Chemical Reactivity and Selectivity

The precise three-dimensional arrangement of atoms in this compound and its derivatives is critical in determining their chemical reactivity and selectivity. Structural elucidation is typically achieved through a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

The stereochemistry at the chiral center bearing the amino and hydroxyl groups is particularly important. The (R)-configuration dictates the spatial orientation of these functional groups, which in turn influences how the molecule interacts with other chiral molecules, such as enzymes and receptors. This stereochemical information is vital for designing enantioselective syntheses and for understanding the biological activity of the resulting compounds. The reactivity of the thiazole ring itself can also be influenced by the nature and position of substituents. For example, the presence of electron-donating or electron-withdrawing groups on the thiazole ring can affect its susceptibility to electrophilic or nucleophilic attack, thereby influencing the types of chemical transformations that can be performed.

Comparative Analysis with Related Chiral Amino Alcohols and Thiazole Derivatives to Discern Structure-Activity Relationships

The biological activity of this compound is intrinsically linked to its distinct structural components: the chiral (R)-β-amino alcohol backbone and the heterocyclic thiazole ring. A comparative analysis of this compound with related structures reveals critical insights into the structure-activity relationships (SAR) that govern its function. The stereochemistry of the amino alcohol moiety and the electronic and steric properties of the thiazole ring and its analogs are key determinants of molecular interactions with biological targets.

The Role of the Chiral Amino Alcohol Moiety

Chiral β-amino alcohols are a privileged structural motif in medicinal chemistry and asymmetric synthesis. The specific (R)-configuration at the carbon bearing the amino and hydroxymethyl groups in this compound dictates a precise three-dimensional arrangement. This spatial orientation is often crucial for enantioselective recognition by enzymes or receptors.

In the field of asymmetric catalysis, for instance, the enantiomeric excess (ee) achieved in reactions is highly dependent on the structure and stereochemistry of the chiral amino alcohol ligand used. Studies on the enantioselective addition of diethylzinc (B1219324) to aldehydes show that minor modifications to the amino alcohol structure can lead to significant variations in catalytic efficiency and stereoselectivity. researchgate.netrsc.org For example, new β-amino alcohol ligands derived from the Sharpless epoxidation of allyl alcohols have demonstrated excellent catalytic activity, affording nearly quantitative yields and high enantiomeric excess (95% ee) for the resulting benzyl (B1604629) alcohol. rsc.org The effectiveness of these ligands underscores the importance of a well-defined chiral scaffold.

The substitution on the nitrogen atom and the carbon skeleton of the amino alcohol can also dramatically influence activity. In a series of isosteviol-based 1,3-aminoalcohols, derivatives with an N-benzyl substitution showed significant antiproliferative activity, highlighting the role of the N-substituent in biological interactions. nih.gov This suggests that for this compound, the primary amine is a key interaction point that could be modified to tune its biological profile.

Table 1: Comparison of Catalytic Activity of Different Chiral Amino Alcohol Ligands in the Addition of Et₂Zn to Benzaldehyde This table illustrates how structural and stereochemical changes in chiral amino alcohols, a class to which this compound belongs, can significantly impact their chemical function.

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (ee %)Reference
Optimized Ligand 13a~10095 rsc.org
Optimized Ligand 13b~10095 rsc.org
Ferrocenyl Amino Alcohol (from L-alaninol)Moderate-Goodup to 95 researchgate.net
Ferrocenyl Aziridino Alcohol (from L-threonine)Moderate-Goodup to 84 researchgate.net

The Influence of the Thiazole Ring and Its Bioisosteres

SAR studies on various thiazole derivatives reveal key trends:

Antimicrobial Activity : In a series of thiazolyl–pyrazoline hybrids, the presence of electron-donating groups on an associated phenyl ring was found to be favorable for antifungal activity. nih.gov Similarly, for a set of thiazolidin-2,4-dione derivatives, substitution with electron-donating methoxy (B1213986) groups enhanced both antibacterial and antifungal activities, while electron-withdrawing groups like nitro or cyano nearly abolished them. mdpi.com

Receptor Binding : In the development of human adenosine (B11128) A3 receptor antagonists, a comparative study between aminothiazole and aminothiadiazole derivatives was conducted. The thiadiazole ring, a bioisostere of the thiazole ring, allowed for an additional hydrogen bond with the receptor, which contributed to a higher binding affinity. nih.gov This demonstrates that even subtle changes, such as replacing a carbon atom with a nitrogen atom in the ring (a common bioisosteric swap), can profoundly alter biological activity.

Enzyme Inhibition : The 2-aminothiazole structure is a known feature in some inhibitors of monoamine oxidase B (MAO-B), such as 1-(4-Arylthiazol-2-yl)-2-(3-methylcyclohexylidene)hydrazine. wikipedia.org In the design of dihydrofolate reductase (DHFR) inhibitors, specific substitutions on a thiazolo[4,5-d]pyridazine (B3050600) core were critical for potency. nih.gov

This body of research indicates that the thiazole ring in this compound is not merely a structural anchor but an active participant in molecular recognition. Modifications, such as adding substituents to the 4 or 5 positions of the thiazole ring, would be expected to modulate its biological effects.

Table 2: Structure-Activity Relationship of Substituted Thiazole Derivatives This table provides examples of how substitutions on the thiazole ring or related structures, similar to the one in this compound, influence biological outcomes.

Core StructureSubstituent/ModificationBiological Target/ActivityObserved EffectReference
Thiazolidin-2,4-dioneElectron-donating groups (e.g., -OCH₃)Antibacterial/AntifungalEnhanced activity mdpi.com
Thiazolidin-2,4-dioneElectron-withdrawing groups (e.g., -NO₂)Antibacterial/AntifungalAbolished activity mdpi.com
Aminothiazole vs. AminothiadiazoleBioisosteric replacement (CH to N)Adenosine A₃ ReceptorIncreased binding affinity for thiadiazole nih.gov
Thiazolo[4,5-d]pyridazineVaried aryl and other groupsDHFR InhibitionActivity highly dependent on substitution pattern nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Highly Enantioselective Catalytic Systems

The molecular architecture of (R)-2-Amino-2-(thiazol-2-yl)ethanol makes it a prime candidate for the development of novel chiral ligands for asymmetric catalysis. Chiral amino alcohols are a well-established class of ligands, valued for their ability to form stable complexes with metal centers and create a specific chiral environment for chemical reactions. rsc.orgnih.govresearchgate.net The presence of the thiazole (B1198619) ring introduces additional coordinating atoms (nitrogen and sulfur), which can enhance the stability and modify the electronic properties of the resulting metal complexes. nih.govnih.gov

Future research will likely focus on synthesizing new ligands derived from this compound and testing their effectiveness in a variety of enantioselective transformations. These reactions are crucial in the pharmaceutical and fine chemical industries, where the production of a single enantiomer of a chiral molecule is often required. nih.gov Key areas of investigation will include:

Asymmetric Hydrogenation: Developing catalysts for the enantioselective hydrogenation of prochiral ketones, imines, and olefins. nih.govnih.gov Ruthenium, rhodium, and iridium complexes with chiral ligands are particularly effective for these transformations. mdpi.com

Enantioselective Alkylation and Arylation: Using the derived ligands in catalytic systems for the addition of alkyl and aryl groups to aldehydes and other electrophiles. rsc.orgresearchgate.net

Michael Additions and Annulations: Creating catalysts for carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. rsc.orgpurkh.com Bifunctional catalysts that can activate both the nucleophile and the electrophile are of particular interest. nih.gov

The goal is to develop catalytic systems that offer high yields and exceptional enantioselectivity (high enantiomeric excess, or 'ee') under mild reaction conditions, making synthetic processes more efficient and sustainable. The modular nature of ligands based on this compound would allow for systematic tuning of their steric and electronic properties to optimize performance for specific reactions. rsc.org

Advanced Computational Studies for Rational Design and Predictive Synthesis

To accelerate the discovery of effective catalysts, researchers are increasingly turning to advanced computational methods. Techniques like Density Functional Theory (DFT) and molecular modeling allow for the rational design of catalysts and the prediction of their performance before they are synthesized in the lab.

For derivatives of this compound, computational studies will be invaluable for:

Understanding Catalyst-Substrate Interactions: Modeling the transition states of catalytic reactions to understand the origin of enantioselectivity. This involves analyzing the non-covalent interactions between the chiral catalyst and the substrate that dictate which enantiomer of the product is formed.

Predicting Catalytic Activity: Calculating the energy barriers of reaction pathways to predict the efficiency of a potential catalyst. This can help prioritize the most promising ligand structures for synthesis.

Virtual Screening of Ligand Libraries: Creating virtual libraries of potential derivatives and using computational tools to screen them for desired catalytic properties. This approach can significantly reduce the experimental effort required to identify optimal catalysts.

Recent studies on other thiazole-containing molecules and chiral ligands have demonstrated the power of this approach. nih.gov By applying these methods to systems based on this compound, researchers can gain deep insights into the structure-activity relationships that govern their catalytic behavior, leading to a more targeted and efficient design process.

Exploration of New Derivatization Pathways for Broadened Research Utility

The versatility of this compound stems from its multiple reactive sites—the amino group, the hydroxyl group, and the thiazole ring—which can be selectively modified to create a wide range of new derivatives. Exploring these derivatization pathways is a key research avenue for expanding the compound's applications beyond catalysis.

Future research in this area will likely involve:

Synthesis of Chiral Auxiliaries: The amino alcohol functionality is a classic motif for chiral auxiliaries, which are compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.

Development of Novel Bioactive Molecules: The thiazole ring is a common feature in many biologically active compounds, including anticancer and antimicrobial agents. nih.gov Derivatization of this compound could lead to the discovery of new therapeutic candidates.

Creation of Functional Materials: Incorporating this chiral building block into larger molecular architectures or polymers could lead to new materials with interesting optical or electronic properties.

Q & A

Q. Basic

  • NMR : 1H^1H- and 13C^{13}C-NMR are essential for confirming regiochemistry and hydrogen-bonding networks (e.g., NH and OH protons resonate at δ 5.2–6.1 ppm) .
  • IR : Absorption bands at 3430–3219 cm1^{-1} confirm NH/OH groups, while thiazole C=N stretches appear at 1620–1580 cm1^{-1} .
  • HPLC : Chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (80:20) resolve enantiomers, validated by optical rotation comparisons .

How do intermolecular hydrogen bonding patterns influence the crystallographic packing of this compound, and what implications does this have for its solid-state reactivity?

Advanced
Graph set analysis (Etter’s rules) reveals that N–H···O and O–H···N hydrogen bonds dominate, forming R22(8)R_2^2(8) motifs. These interactions stabilize layered crystal structures, increasing melting points (mp 180–185°C) but reducing solubility in nonpolar solvents. Solid-state NMR and X-ray diffraction show that packing density correlates with thermal stability—critical for designing co-crystals to modulate bioavailability .

What strategies can resolve discrepancies in biological activity data between in vitro and cellular models for this compound derivatives?

Advanced
Discrepancies often arise from differences in membrane permeability or metabolic degradation. Strategies include:

  • Prodrug modification : Esterification of the hydroxyl group improves cellular uptake (e.g., acetyl derivatives show 3× higher activity in MCF-7 cells) .
  • Metabolite tracking : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may not be present in in vitro assays .
  • 3D spheroid models : Mimic tumor microenvironments better than monolayer cultures, reducing false negatives .

What are the key stability considerations for storing this compound, and how does molecular hygroscopicity impact its handling in aqueous reactions?

Basic
The compound is hygroscopic due to its hydroxyl and amino groups. Storage recommendations:

  • Desiccants : Use silica gel or molecular sieves in sealed containers at –20°C.
  • Aqueous reactions : Pre-dry solvents (e.g., ethanol over MgSO4_4) to prevent hydrolysis. Purity degrades by ~15% after 30 days at 25°C/60% RH .

How can computational modeling (e.g., molecular docking) predict the interaction between this compound and biological targets like kinase enzymes?

Advanced
Docking studies (AutoDock Vina) using the thiazole ring as a hinge-binding motif show strong affinity (ΔG ≈ –9.2 kcal/mol) for ATP-binding pockets in kinases (e.g., EGFR). Key interactions:

  • Hydrogen bonds between the ethanolamine group and Thr766.
  • π-Stacking of the thiazole ring with Phe856.
    MD simulations (>50 ns) validate stability, but false positives are mitigated by free energy perturbation (FEP) calculations .

What solvent systems are optimal for recrystallizing this compound to achieve high purity, and how does solvent polarity affect crystal morphology?

Q. Basic

  • Ethanol/water (7:3) : Yields needle-like crystals with >99% purity (HPLC).
  • Ethyl acetate/hexane (1:2) : Produces plate-like crystals but lower yield (70%).
    Polar solvents enhance hydrogen bonding, increasing crystal density (1.25 g/cm3^3) and reducing defects .

What mechanistic insights explain the divergent reactivity of this compound in nucleophilic versus electrophilic environments?

Q. Advanced

  • Nucleophilic : The amino group attacks carbonyl carbons in SN2^2 reactions (e.g., forming hydrazones with aldehydes, k ≈ 0.15 M1^{-1}s1^{-1}) .
  • Electrophilic : Thiazole’s electron-deficient C2 position undergoes Friedel-Crafts alkylation with arenes (BF3_3-catalyzed, 60–70% yield). Steric hindrance from the ethanolamine group slows electrophilic substitution at C5 .

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